molecular formula C10H8F6O B1232463 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol CAS No. 368-63-8

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Cat. No. B1232463
CAS RN: 368-63-8
M. Wt: 258.16 g/mol
InChI Key: MMSCIQKQJVBPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The enantioselective synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol has been efficiently achieved through biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone using various microorganisms and enzymes. One approach involves the use of Leifsonia xyli CCTCC M 2010241 cells, employing isopropanol as a co-substrate for cofactor recycling, achieving a high yield and excellent enantiomeric excess (Ouyang et al., 2013)(Ouyang et al., 2013). Another efficient method utilizes carbonyl reductase from Leifsonia sp. S749 for the bioreduction, resulting in high substrate conversion and productivity under optimized conditions (Tang et al., 2018)(Tang et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives can be elucidated through crystallographic studies. For instance, the crystal structure of related compounds has been determined, shedding light on the coordination chemistry and hydrogen bonding patterns that influence the stability and reactivity of these molecules (Chumakov et al., 2014)(Chumakov et al., 2014).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, owing to the reactivity of the alcohol functional group and the influence of the trifluoromethyl groups. These reactions include enantioselective reductions, bioreductions, and catalytic processes that yield highly enantiopure products crucial for pharmaceutical applications (Yu et al., 2018)(Yu et al., 2018).

Scientific Research Applications

Enantioselective Synthesis

  • Biocatalytic Processes: Efficient enantioselective synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol is achieved through biocatalytic processes using microbial cells. Notably, studies have demonstrated the use of Leifsonia xyli CCTCC M 2010241 (Ouyang et al., 2013), Trichoderma asperellum ZJPH0810 (Li et al., 2013), and Burkholderia cenocepacia (Yu et al., 2018) for this purpose.

Pharmaceutical Applications

  • Chiral Building Blocks: This compound serves as a crucial chiral building block for the synthesis of NK-1 receptor antagonists like aprepitant, rolapitant, and fosaprepitant. Techniques such as asymmetric biocatalytic reduction and enantioselective hydrogenation are used for its synthesis (Tang et al., 2018).

Biocatalysis Research

  • Microbial Cell Use: Research has highlighted the use of microbial cells, including novel strains like Leifsonia xyli HS0904 and Candida tropicalis, for the asymmetric biocatalytic reduction of related acetophenone compounds to (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol (Wang et al., 2011).

Advanced Synthesis Techniques

  • Kinetic Resolution and Bioreduction: Kinetic resolution methods using lipases and bioreduction in ionic liquid systems have been explored for the preparation of optically pure enantiomers of this compound (Lian, 2013).

Miscellaneous Applications

  • Antimicrobial Properties: Some studies have also investigated the synthesis and antimicrobial evaluation of new compounds derived from 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol, highlighting its potential in developing new antimicrobial agents (Vora & Vyas, 2019).

Enantioselective Photocatalysis

  • Bioinorganic Hybrid Materials: Research into bioinorganic hybrid materials for enantioselective hydrogenation photosynthesis of (R)-1-[3,5-Bis(trifluoromethyl)phenyl] ethanol showcases the integration of biological pathways with man-made materials for sustainable drug production (Yin et al., 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

The development of efficient synthesis methods for “1-(3,5-Bis(trifluoromethyl)phenyl)ethanol” is a topic of ongoing research. The use of a bienzyme cascade system shows great potential for enhancing the catalytic efficiency of whole-cell-mediated reduction . The development of such strategies provides valuable insight for the development of whole-cell catalysis .

Mechanism of Action

Target of Action

1-(3,5-Bis(trifluoromethyl)phenyl)ethanol is a key intermediate for the synthesis of aprepitant , a potent human neurokinin-1 (NK-1) receptor . The NK-1 receptor is involved in various physiological processes, including pain perception and emesis (vomiting) response .

Mode of Action

The compound is often synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone (3,5-BTAP), in which enantioselectivity and sufficient active hydrogen are key to restricting the reaction .

Biochemical Pathways

The compound is produced via a whole-cell biocatalyst in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . The bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) is carried out by Candida tropicalis 104 .

Result of Action

The result of the compound’s action is the high production of (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol ((S)-3,5-BTPE) with Candida tropicalis 104 . The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) was maintained at 73.7% under an oxygen-deficient environment compared with oxygen-sufficient conditions .

Action Environment

The action of the compound is influenced by the reaction environment. For instance, an increase in substrate to catalyst (S/C) was achieved in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system for its versatility of increasing cell membrane permeability and declining BTAP cytotoxicity to biocatalyst, the yields were further increased .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSCIQKQJVBPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869755
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

368-63-8
Record name 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 368-63-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03H8X9K3I3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3,5-bis(trifluoromethyl)acetophenone (2.00 g, 7.81 mmol) in methanol (20 mL) was added with sodium borohydride (591 mg, 15.6 mmol) with stirring on an ice bath, and the mixture was stirred at the same temperature for 30 minutes. The reaction mixture was added with 1 M hydrochloric acid (pH<7) on an ice bath, and then concentrated under reduced pressure, the resulting residue was added with water (20 mL), and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to obtain 1-[3,5-bis(trifluoromethyl)phenyl]ethanol (2.00 g, 99%) as colorless solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
591 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 17.8 g of 3',5'-bis(trifluoromethyl) acetophenone in 300 mL of absolute ethanol was added 1.32 g of NaBH4 while stirring in an ice bath. After 30 min the ice bath was removed and stirring was continued for an additional 1.5 h. The reaction was quenched using excess 2N HCl and the solvent was mostly evaporated in vacuo. The residue was partitioned between ethyl acetate and aq. HCl and the aqueous layer was extracted again with ethyl acetate. The separate organic layers were sequentially washed with brine, then combined, dried over MgSO4 and evaporated to provide 16.74 g of the title compound as a white solid after vacuum drying.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Reactant of Route 5
Reactant of Route 5
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(3,5-Bis(trifluoromethyl)phenyl)ethanol

Q & A

Q1: What are the main applications of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanol in pharmaceutical synthesis?

A1: this compound, particularly its (R)-enantiomer, is a vital chiral building block for synthesizing active pharmaceutical ingredients (APIs). One prominent example is its role as a key intermediate in producing Aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy and surgery. []

Q2: What are the common methods for synthesizing this compound?

A2: Several approaches exist for synthesizing this compound, with a focus on achieving high enantiomeric purity:

  • Asymmetric Hydrogenation: This method utilizes ruthenium-based catalysts with chiral diphosphine-benzimidazole ligands to selectively hydrogenate 3,5-bis(trifluoromethyl)acetophenone, yielding the desired (R)-enantiomer. [] Research has shown success in scaling this process to industrially relevant quantities.
  • Enzymatic Reduction: Ketoreductases (KREDs) have proven effective in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone to this compound. [, ] Immobilizing KREDs on various supports, like resin EC-HFA, allows for their reuse in both batch and continuous flow reactor setups, enhancing process efficiency.
  • Transfer Hydrogenation: This method employs rhodium or ruthenium catalysts with specific ligands in the presence of an alcohol as a hydrogen source for the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone. []

Q3: How does the choice of solvent system affect the synthesis of this compound?

A3: Solvent selection significantly influences reaction yield and enzyme performance. For instance, in KRED-catalyzed synthesis, a mixture of 2-propanol (IPA) and water (90:10 v/v) proved optimal for substrate conversion and facilitated product recovery through simple solvent evaporation. [] Another study highlighted the benefits of using a biphasic system comprising an ionic liquid and buffer, which allowed for higher substrate concentrations and improved yields compared to a monophasic aqueous system. []

Q4: What are the advantages of using immobilized enzymes in the production of this compound?

A4: Immobilized enzymes, specifically KREDs in this context, offer several advantages:

  • Enhanced Stability: Immobilization often increases enzyme stability, enabling their use in organic solvents, which are often necessary to dissolve 3,5-bis(trifluoromethyl)acetophenone. []
  • Recyclability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing costs and waste generation. [, ]
  • Flow Reactor Compatibility: Immobilization on suitable supports makes enzymes suitable for use in continuous flow reactors, offering advantages in terms of process control, automation, and scalability. []

Q5: What innovative approaches are being explored for sustainable production of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol?

A5: Researchers are investigating the use of whole-cell biocatalysts, such as Candida tropicalis, for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol production. [, ] These approaches often employ deep eutectic solvents (DES) as an alternative reaction media. DES systems have shown to improve cell membrane permeability and mitigate the cytotoxic effects of substrates like 3,5-bis(trifluoromethyl)acetophenone, leading to higher substrate loading capacities and improved yields. []

Q6: Beyond chemical synthesis, are there other notable methods for producing enantiopure this compound?

A6: Yes, enantioselective transesterification using lipases presents a viable route. Research has shown that Candida antarctica lipase B (CAL-B) effectively catalyzes the resolution of racemic this compound with vinyl acetate as the acyl donor, achieving high enantiomeric excess (>99%) for the desired (R)-enantiomer. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.